molecular formula C12H17N3O2 B2791714 n-[5-Methyl-1-(oxan-4-yl)-1h-pyrazol-4-yl]prop-2-enamide CAS No. 2179914-27-1

n-[5-Methyl-1-(oxan-4-yl)-1h-pyrazol-4-yl]prop-2-enamide

Cat. No.: B2791714
CAS No.: 2179914-27-1
M. Wt: 235.287
InChI Key: QFLMLTTUIPMSLK-UHFFFAOYSA-N
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Description

n-[5-Methyl-1-(oxan-4-yl)-1h-pyrazol-4-yl]prop-2-enamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, with its unique structure, offers interesting properties that make it a subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-[5-Methyl-1-(oxan-4-yl)-1h-pyrazol-4-yl]prop-2-enamide typically involves the reaction of 5-methyl-1-(oxan-4-yl)pyrazole with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

n-[5-Methyl-1-(oxan-4-yl)-1h-pyrazol-4-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

n-[5-Methyl-1-(oxan-4-yl)-1h-pyrazol-4-yl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of n-[5-Methyl-1-(oxan-4-yl)-1h-pyrazol-4-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

  • 3-(5-Methyl-1H-pyrazol-4-yl)prop-2-enamide
  • 5-Methyl-1-(oxan-4-yl)pyrazole
  • N-(5-Methyl-1H-pyrazol-4-yl)prop-2-enamide

Uniqueness

n-[5-Methyl-1-(oxan-4-yl)-1h-pyrazol-4-yl]prop-2-enamide is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[5-methyl-1-(oxan-4-yl)pyrazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-3-12(16)14-11-8-13-15(9(11)2)10-4-6-17-7-5-10/h3,8,10H,1,4-7H2,2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLMLTTUIPMSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2CCOCC2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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